1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Pyrrole Derivatives
- Research into pyrrole derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), has been conducted to understand the spectroscopic characteristics and potential interactions of these compounds. Studies like these often explore the molecular electrostatic potential surface, natural bond orbital interactions, and vibrational analysis to predict interaction sites and the nature of these interactions, which could be foundational for further pharmaceutical or material science applications (R. N. Singh et al., 2014).
Antimicrobial and Pharmacological Potential
- Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest has been reported. Such research often targets the discovery of new compounds with potential as drugs due to their pharmacological properties. The focus here is on creating substances that might exhibit antimicrobial, anti-inflammatory, or other therapeutic effects (A. Bijev et al., 2003).
Heterocyclic Chemistry
- The role of cyanoacetamide in the synthesis of heterocyclic compounds with antitumor and antioxidant activities showcases the importance of such molecules in developing new therapeutic agents. Studies like these aim to expand the library of molecules with beneficial biological activities, potentially leading to new treatments for diseases (S. A. Bialy & M. Gouda, 2011).
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-5-24(6-2)11-12-25-17(15-7-9-22-10-8-15)16(19(27)21(25)28)18(26)20-13(3)23-14(4)29-20/h7-10,17,27H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOPWMPASVGPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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